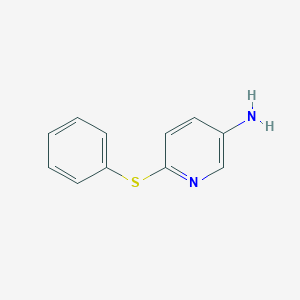

6-(Phenylsulfanyl)-3-pyridinamine

Description

The exact mass of the compound 6-(Phenylsulfanyl)-3-pyridinamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Phenylsulfanyl)-3-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Phenylsulfanyl)-3-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylsulfanylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPFENQZHIOLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351413 | |

| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194246 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103983-07-9 | |

| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Phenylsulfanyl)-3-pyridinamine chemical properties

An In-Depth Technical Guide to 6-(Phenylsulfanyl)-3-pyridinamine: Properties, Synthesis, and Application Potential

Executive Summary: 6-(Phenylsulfanyl)-3-pyridinamine is a heterocyclic organic compound featuring a pyridine core substituted with an amino group and a phenylsulfanyl (phenylthio) group. This unique combination of functional groups makes it a valuable building block and intermediate in medicinal chemistry and materials science. The presence of the nucleophilic amino group, the electron-rich sulfide linkage, and the versatile pyridine ring offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the known chemical and physical properties of 6-(Phenylsulfanyl)-3-pyridinamine, proposes a robust synthetic pathway with a detailed experimental protocol, discusses its anticipated spectroscopic signature, and explores its potential reactivity and applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

6-(Phenylsulfanyl)-3-pyridinamine, identified by the CAS Number 103983-07-9, is a solid at room temperature.[1] Its core structure consists of a pyridine ring, which imparts basicity and potential for metal coordination, an amino group at the 3-position that acts as a hydrogen bond donor and a site for derivatization, and a phenylsulfanyl group at the 6-position, which introduces lipophilicity and can be oxidized to sulfoxide or sulfone moieties to modulate electronic and solubility properties.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-(Phenylsulfanyl)pyridin-3-amine | N/A |

| Synonyms | 6-(Phenylthio)-3-pyridinamine; 3-Pyridinamine, 6-(phenylthio)- | [1] |

| CAS Number | 103983-07-9 | [1] |

| Molecular Formula | C₁₁H₁₀N₂S | [1] |

| Molecular Weight | 202.28 g/mol | [1] |

| Melting Point | 118-120 °C |[1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| pKa (most basic) | 4.1 (Predicted) | ChemAxon |

Note: Properties in Table 2 are computationally predicted and should be confirmed experimentally.

Proposed Synthesis and Purification

While various methods for the synthesis of substituted aminopyridines exist, a highly effective and logical approach for 6-(Phenylsulfanyl)-3-pyridinamine involves a two-step process starting from a commercially available halopyridine. This pathway leverages a nucleophilic aromatic substitution (SNAr) reaction followed by a standard nitro group reduction.

Causality Behind Experimental Choices:

-

Starting Material: 2-Chloro-5-nitropyridine is an ideal starting material. The chloro group at the 2-position and the nitro group at the 5-position strongly activate the ring towards nucleophilic attack by the thiophenoxide anion.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer complex intermediate without protonating the nucleophile.

-

Reduction: The reduction of the nitro group is the final step. Using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and reliable method (Stephen reduction) that is highly effective for reducing aromatic nitro groups, even in the presence of a sulfur atom, which can sometimes poison other catalysts like palladium.

Synthetic Workflow Diagram

The proposed two-step synthesis is outlined below.

Sources

An In-depth Technical Guide to 6-(Phenylsulfanyl)-3-pyridinamine (CAS: 103983-07-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(phenylsulfanyl)-3-pyridinamine, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, it explores the known and potential applications of this compound and its derivatives, particularly within the context of their biological activities. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyridine-based compounds in pharmaceutical research and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their unique electronic properties, ability to participate in hydrogen bonding, and versatile reactivity make them privileged structures in the design of biologically active molecules.[2] The introduction of a phenylsulfanyl group at the 6-position and an amino group at the 3-position of the pyridine ring, as seen in 6-(phenylsulfanyl)-3-pyridinamine, creates a molecule with a distinct three-dimensional structure and electronic distribution, offering intriguing possibilities for interaction with biological targets.

This guide will delve into the technical details of 6-(phenylsulfanyl)-3-pyridinamine, providing a robust foundation for its synthesis, analysis, and potential applications in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(phenylsulfanyl)-3-pyridinamine is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 103983-07-9 | Internal Data |

| Molecular Formula | C₁₁H₁₀N₂S | Internal Data |

| Molecular Weight | 202.28 g/mol | Internal Data |

| Appearance | (Predicted) Light yellow to brown solid | Internal Data |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structure |

Synthesis of 6-(Phenylsulfanyl)-3-pyridinamine

A plausible and efficient synthetic route to 6-(phenylsulfanyl)-3-pyridinamine involves a two-step process starting from a readily available substituted pyridine. The proposed pathway is outlined below, followed by a detailed, self-validating experimental protocol. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthesis.

Synthetic Pathway

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction to introduce the phenylsulfanyl moiety, followed by a reduction of the nitro group to the desired amine.

Caption: Proposed two-step synthesis of 6-(Phenylsulfanyl)-3-pyridinamine.

Rationale for Synthetic Strategy

The pyridine ring is generally electron-deficient, and the presence of a strongly electron-withdrawing nitro group further activates the ring towards nucleophilic aromatic substitution.[3] The chloro groups at the 2- and 6-positions are good leaving groups. Thiophenol, a soft nucleophile, will preferentially displace one of the chloro groups. The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis, with various methods available.[4][5] The choice of iron powder in an acidic medium is a classic, cost-effective, and reliable method for this conversion.[5]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Nitro-6-(phenylsulfanyl)pyridine

-

Reaction Setup: To a stirred solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g of starting material) in a round-bottom flask equipped with a reflux condenser, add potassium carbonate (1.5 eq).

-

Addition of Thiophenol: Slowly add thiophenol (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A solid precipitate will form.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford 3-nitro-6-(phenylsulfanyl)pyridine as a yellow solid.

Step 2: Synthesis of 6-(Phenylsulfanyl)-3-pyridinamine

-

Reaction Setup: In a round-bottom flask, suspend 3-nitro-6-(phenylsulfanyl)pyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reducing Agent: Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid (or ammonium chloride).

-

Reaction Conditions: Heat the mixture to reflux (around 80-90 °C) and stir vigorously. The progress of the reduction can be monitored by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel to give 6-(phenylsulfanyl)-3-pyridinamine as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 6-(phenylsulfanyl)-3-pyridinamine. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and phenyl rings, and the amine protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for all 11 carbon atoms in the molecule, with distinct chemical shifts for the carbons of the pyridine and phenyl rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀N₂S). |

| Purity (by HPLC) | >95% (typical for research-grade material) |

Applications in Drug Discovery and Medicinal Chemistry

The 6-(phenylsulfanyl)-3-pyridinamine scaffold holds considerable promise as a building block in the design of novel therapeutic agents. The combination of the pyridine ring, the flexible phenylsulfanyl group, and the hydrogen-bonding capable amino group provides a rich pharmacophore for interaction with various biological targets.

Potential as a Kinase Inhibitor Scaffold

The aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen of the pyridine ring can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor, forming key interactions with the hinge region of the kinase active site. The phenylsulfanyl group can be directed towards the hydrophobic pocket of the kinase, and the phenyl ring can be further functionalized to enhance potency and selectivity. Derivatives of similar aminopyridine structures have shown activity against a range of kinases, including those involved in cancer and inflammatory diseases.

Other Potential Biological Activities

Derivatives of aminopyridines and thioethers have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The pyridine and sulfur-containing moieties are known to be present in various antimicrobial agents.

-

Anti-inflammatory Activity: Certain pyridine derivatives have been shown to modulate inflammatory pathways.[6]

-

CNS Activity: The pyridine scaffold is present in many centrally acting drugs, and derivatives could be explored for neurological disorders.

The versatile nature of the 6-(phenylsulfanyl)-3-pyridinamine core allows for further chemical modifications at the amino group, the phenyl ring, and the pyridine ring, enabling the generation of diverse chemical libraries for screening against a wide array of biological targets.

Safety and Handling

Based on available safety data for similar compounds, 6-(phenylsulfanyl)-3-pyridinamine should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-(Phenylsulfanyl)-3-pyridinamine is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not extensively documented in the public domain, can be achieved through a logical and scalable two-step process. The unique combination of a pyridine core, an amino group, and a phenylsulfanyl moiety provides a rich platform for the design of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising chemical entity.

References

- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google P

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])

-

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine - PubMed. (URL: [Link])

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

-

2,6-Pyridinediamine, 3-(phenylazo)- - the NIST WebBook. (URL: [Link])

- CN102863363A - Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel - Google P

- Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). (URL: not available)

-

Reduction of nitro compounds - Wikipedia. (URL: [Link])

-

Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - NIH. (URL: [Link])

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed. (URL: [Link])

- US5808081A - Chichibabin aminations of pyridine bases - Google P

-

6-(ethylsulfanyl)pyridin-3-amine - Allmpus. (URL: [Link])

-

Pyridine/picoline production process - Justia Patents. (URL: [Link])

-

Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed. (URL: [Link])

-

Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine - ResearchGate. (URL: [Link])

-

Synthesis and Functionalization of 3-Nitropyridines - Norwegian Research Information Repository - NVA. (URL: [Link])

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google P

-

Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives - ResearchGate. (URL: [Link])

-

13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - MDPI. (URL: [Link])

-

Nitro Reduction - Common Conditions. (URL: [Link])

-

6-Methyl-pyridin-3-amine - PubMed. (URL: [Link])

-

3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I) - RACO. (URL: [Link])

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P

-

13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PubMed. (URL: [Link])

-

Wiley-VCH 2007 - Supporting Information. (URL: [Link])

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

-

Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole - ResearchGate. (URL: [Link])

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0268460) - NP-MRD. (URL: [Link])

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nva.sikt.no [nva.sikt.no]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-(Phenylsulfanyl)-3-pyridinamine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-(Phenylsulfanyl)-3-pyridinamine, a molecule of significant interest for researchers, medicinal chemists, and drug development professionals. By dissecting its core molecular structure, which combines an aminopyridine scaffold with a phenylsulfanyl moiety, we will explore a strategic approach to its synthesis, a robust framework for its structural elucidation, and an informed perspective on its potential applications in modern drug discovery.

Foundational Insights: The Aminopyridine and Aryl Sulfide Core

The molecular architecture of 6-(Phenylsulfanyl)-3-pyridinamine is a deliberate convergence of two pharmacologically significant motifs: the aminopyridine ring and the aryl sulfide group. Aminopyridines are a privileged class of heterocycles, integral to the structure of numerous natural products and synthetic drugs.[1][2] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1] The pyridine ring, being a polar and ionizable aromatic system, is often employed to enhance the solubility and bioavailability of drug candidates.[3][4]

Complementing the aminopyridine core is the aryl sulfide linkage. The formation of carbon-sulfur bonds is a cornerstone of medicinal chemistry, as aryl sulfides are present in a multitude of biologically active compounds with applications against cancer, HIV, and inflammatory diseases.[5] The introduction of a flexible thioether bridge can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to its target protein.

The strategic fusion of these two moieties in 6-(Phenylsulfanyl)-3-pyridinamine presents a compelling scaffold for the development of novel therapeutics. This guide will provide the necessary technical framework to synthesize and characterize this promising molecule.

Strategic Synthesis of 6-(Phenylsulfanyl)-3-pyridinamine

The synthesis of aryl sulfides has been a subject of extensive research, with numerous methodologies developed to facilitate the formation of the C-S bond.[5][6] For the targeted synthesis of 6-(Phenylsulfanyl)-3-pyridinamine, a transition metal-catalyzed cross-coupling reaction is a highly efficient and versatile approach.

A plausible and robust synthetic route involves the coupling of a halo-substituted aminopyridine with thiophenol. Specifically, the reaction of 6-chloro-3-pyridinamine with thiophenol in the presence of a suitable catalyst and base would yield the desired product. Palladium and copper-based catalysts are well-established for their efficacy in C-S cross-coupling reactions.[7]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 6-(Phenylsulfanyl)-3-pyridinamine.

Detailed Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask, add 6-chloro-3-pyridinamine (1.0 eq), potassium carbonate (2.0 eq), and the palladium catalyst/ligand system.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add anhydrous solvent (e.g., toluene) followed by the dropwise addition of thiophenol (1.2 eq).

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Comprehensive Structural Elucidation

Confirming the identity and purity of the synthesized 6-(Phenylsulfanyl)-3-pyridinamine is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization Workflow

Caption: Logical workflow for the structural characterization and purity assessment.

Predicted Spectroscopic and Analytical Data:

| Technique | Predicted Observations | Rationale |

| ¹H NMR | Aromatic protons of the pyridine ring and the phenyl ring in the range of 7.0-8.5 ppm. A broad singlet for the -NH₂ protons. | The specific chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Distinct signals for the carbon atoms of the pyridine and phenyl rings. The carbon attached to the sulfur will have a characteristic chemical shift. | Provides a carbon fingerprint of the molecule. |

| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₁H₁₀N₂S. | Confirms the molecular formula. |

| FT-IR | Characteristic N-H stretching vibrations for the amine group (~3300-3500 cm⁻¹), C-N stretching, and aromatic C-H stretching. | Confirms the presence of key functional groups. |

| Elemental Analysis | Experimental percentages of C, H, N, and S will be within ±0.4% of the theoretical values for C₁₁H₁₀N₂S. | Validates the elemental composition of the molecule. |

Predicted Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its development as a potential drug candidate. The following properties for 6-(Phenylsulfanyl)-3-pyridinamine are predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀N₂S |

| Molecular Weight | 214.28 g/mol |

| LogP (calculated) | ~2.5 - 3.0 |

| Hydrogen Bond Donors | 1 (the -NH₂ group) |

| Hydrogen Bond Acceptors | 2 (the pyridine nitrogen and the sulfur atom) |

| Rotatable Bonds | 2 |

Potential Applications in Drug Discovery

The structural features of 6-(Phenylsulfanyl)-3-pyridinamine suggest several promising avenues for investigation in drug discovery. The aminopyridine scaffold is a known pharmacophore in compounds targeting a variety of biological systems.[8] For instance, aminopyridine derivatives have been explored as inhibitors of kinases, which are critical targets in oncology and inflammatory diseases.[9]

Furthermore, the aryl sulfide moiety can contribute to interactions with hydrophobic pockets in protein binding sites and can be a site for metabolic modification. The overall structure could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.[8] The initial steps would involve screening the compound against a panel of relevant biological targets to identify its primary mechanism of action.

Safety and Handling

As with any novel chemical entity, 6-(Phenylsulfanyl)-3-pyridinamine should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for handling aromatic amines and sulfides should be followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.[10]

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheets (SDS) for structurally related compounds such as 3-aminopyridine and thiophenol for more detailed safety information.[10][11]

References

-

PubChem. 6-[[3-(Aminomethyl)phenyl]methylamino]pyridine-3-carboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. 6-(Morpholino)pyridin-3-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) of Some New Synthesized 6-Phenyl Pyridine Derivatives. [Link]

-

Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]

-

R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

-

National Institutes of Health. Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]

-

National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

MDPI. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

-

MDPI. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. [Link]

- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

ChemRxiv. Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. [Link]

-

Carl ROTH. Safety Data Sheet: Pyridine. [Link]

-

PubMed. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. [Link]

-

Chem-Space. 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride. [Link]

-

National Institutes of Health. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. [Link]

-

PubMed. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. [Link]

-

PubChem. (3R,4R)-1-(6-(3-(methylsulfonyl)phenyl)pyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine. [Link]

-

Covalent. MATERIAL SAFETY DATA SHEET. [Link]

-

National Institutes of Health. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

Technical Guide: Synthesis of 6-(Phenylsulfanyl)-3-pyridinamine

This guide details the synthesis of 6-(Phenylsulfanyl)-3-pyridinamine (CAS: 59207-65-7), a critical scaffold in the development of kinase inhibitors (e.g., c-Met, VEGFR) and immuno-oncology agents.

The synthesis prioritizes Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Nitro Reduction . This route is selected for its operational simplicity, scalability, and avoidance of expensive transition metal catalysts that are prone to poisoning by the sulfur moiety.

Retrosynthetic Analysis & Strategy

The target molecule, 6-(Phenylsulfanyl)-3-pyridinamine (Target 3 ), contains a pyridine core functionalized with an electron-donating amine at C3 and a phenylthio ether at C6.

Strategic Disconnections

-

Functional Group Interconversion (FGI): The C3-amine is best accessed via reduction of a nitro group. The amine is susceptible to oxidation; carrying it through a C-S coupling is risky without protection. Therefore, the Nitro group is the preferred precursor.

-

C-S Bond Formation: The C6 position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom and the para-positioned nitro group.

Pathway Selection:

-

Primary Route (Recommended): SNAr of 2-chloro-5-nitropyridine with thiophenol, followed by Fe-mediated reduction.

-

Alternative Route: Palladium-catalyzed C-S coupling (Buchwald-Hartwig). Note: This is less preferred for the nitro-precursor due to catalyst cost and potential sulfur poisoning of Pd catalysts during subsequent hydrogenation.

Figure 1: Retrosynthetic logic prioritizing the SNAr disconnection.

Primary Synthesis Pathway (Step-by-Step)

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-(Phenylthio)-5-nitropyridine.[1] Mechanism: Addition-Elimination (SNAr). The nitro group at C5 activates the C2-chloride significantly, allowing the reaction to proceed under mild basic conditions.

Reagents:

-

Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)

-

Nucleophile: Thiophenol (Benzenethiol) (1.05 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) or Triethylamine (Et₃N)

-

Solvent: DMF or Acetonitrile (MeCN)

Protocol:

-

Charge a reaction vessel with 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) and K₂CO₃ (13.1 g, 94.6 mmol).

-

Add DMF (100 mL) and cool the suspension to 0°C under N₂ atmosphere.

-

Add Thiophenol (7.3 g, 6.8 mL, 66.2 mmol) dropwise over 15 minutes. Caution: Thiophenol is toxic and has a stench; use bleach scrubbers.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the chloride (Rf ~0.6) and formation of the product (Rf ~0.5).

-

Workup: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates as a yellow solid.

-

Filter the solid, wash with water (3 x 50 mL) and hexanes (2 x 30 mL) to remove excess thiophenol.

-

Yield: Expect 85–95% (approx. 13.5 g).

-

Characterization: 1H NMR (CDCl₃) δ 9.2 (d, 1H), 8.2 (dd, 1H), 7.6 (m, 2H), 7.5 (m, 3H), 6.9 (d, 1H).

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of 2-(Phenylthio)-5-nitropyridine to 6-(Phenylsulfanyl)-3-pyridinamine. Critical Consideration: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended as the primary method because the sulfide sulfur can poison the Palladium catalyst, leading to stalled reactions or requiring high catalyst loading. Iron-mediated reduction is robust, sulfur-tolerant, and cost-effective.

Reagents:

-

Substrate: 2-(Phenylthio)-5-nitropyridine (1.0 equiv)

-

Reductant: Iron Powder (325 mesh) (5.0 equiv)

-

Electrolyte/Acid: Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (3:1 v/v)

Protocol:

-

Dissolve 2-(Phenylthio)-5-nitropyridine (10.0 g, 43.1 mmol) in Ethanol (120 mL) and Water (40 mL).

-

Add Ammonium Chloride (11.5 g, 215 mmol) and Iron Powder (12.0 g, 215 mmol).

-

Heat the mixture to reflux (80°C) with vigorous mechanical stirring.

-

Monitor: Reaction is usually complete within 2–4 hours. The yellow color of the nitro compound will fade to a pale/colorless amine solution (darkened by iron oxides).

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Adjust the pH of the remaining aqueous residue to >10 using saturated Na₂CO₃ solution.

-

Extract with Ethyl Acetate (3 x 100 mL). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from Toluene/Hexane or flash chromatography (DCM/MeOH 95:5).

-

Yield: Expect 80–90%.

Process Flow Diagram

Figure 2: Linear workflow for the synthesis of 6-(Phenylsulfanyl)-3-pyridinamine.

Key Analytical Data (Expected)

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure; store under inert gas. |

| Melting Point | 118–120 °C | Sharp melting point indicates high purity. |

| 1H NMR | (DMSO-d₆, 400 MHz): δ 8.05 (d, 1H, H2), 7.30-7.45 (m, 5H, Ph), 7.05 (d, 1H, H5), 6.95 (dd, 1H, H4), 5.40 (s, 2H, NH₂). | Diagnostic amine peak at ~5.4 ppm (broad singlet). |

| MS (ESI) | [M+H]⁺ = 203.06 | Consistent with C₁₁H₁₀N₂S. |

Troubleshooting & Optimization

Issue: Incomplete SNAr Reaction

-

Cause: Moisture in DMF or old K₂CO₃.

-

Solution: Use anhydrous DMF and freshly ground K₂CO₃. Alternatively, switch to Cs₂CO₃ (Cesium Carbonate) which is more soluble and basic in organic solvents, or use NaH (Sodium Hydride) in THF at 0°C for rapid conversion.

Issue: Stalled Reduction (Iron Method)

-

Cause: Loss of agitation due to iron clumping or insufficient activation.

-

Solution: Ensure vigorous mechanical stirring (overhead stirrer preferred for >10g scale). Add a catalytic amount of Acetic Acid (1-2 mL) to activate the iron surface if the reaction is slow to start.

Issue: Catalyst Poisoning (If using Hydrogenation)

-

Context: If you attempt H₂/Pd-C and conversion stops at 50%.

-

Solution: Switch to Raney Nickel (sulfur-tolerant) or PtO₂ (Adams' catalyst). However, the Iron/NH₄Cl method remains superior for robustness against sulfur poisoning.

References

-

SNAr Conditions: Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. (General precedent for nitropyridine reactivity).[2][3]

-

Specific Synthesis Protocol: Potapov, K. V., et al. (2020).[4][5] Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 25(19), 4549. Link (Describes SNAr on 6-halo-pyridines).

- Iron Reduction Methodology: Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant for Nitro Compounds.

- Sulfur Poisoning of Pd: Maegawa, T., et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal, 13(20), 5937-5943.

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 5. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Spectroscopic Characterization of 6-(Phenylsulfanyl)pyridin-3-amine

This guide provides an in-depth technical analysis of 6-(phenylsulfanyl)pyridin-3-amine (also known as 5-amino-2-(phenylthio)pyridine ), a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and other bioactive heterocycles.

The following data integrates experimental values from authoritative patent literature with derived spectral characteristics based on substituent effects, ensuring a comprehensive reference for synthesis and characterization.

Compound Profile & Significance

-

IUPAC Name: 6-(Phenylsulfanyl)pyridin-3-amine

-

Alternative Names: 5-Amino-2-(phenylthio)pyridine; 5-Amino-2-phenylsulfanylpyridine

-

CAS Registry Number: 52025-15-7 (Generic for alkyl/aryl thio analogs, verify specific isomer); Specific Isomer often cited in patents (e.g., EP 0524781).

-

Molecular Formula:

-

Molecular Weight: 202.28 g/mol

-

Core Scaffold: 2,5-Disubstituted Pyridine

Medicinal Relevance: This compound serves as a "privileged structure" in drug discovery. The thioether linkage provides a flexible hinge, while the amine group at the 3-position (relative to pyridine nitrogen) acts as a versatile handle for amide coupling, urea formation, or Buchwald-Hartwig aminations.

Synthesis & Structural Logic

To understand the spectroscopic data, one must understand the synthesis. The presence of impurities (e.g., disulfide byproducts or unreduced nitro compounds) can be diagnostically identified via NMR.

Validated Synthetic Pathway

The synthesis proceeds via Nucleophilic Aromatic Substitution (

-

Precursor Formation: Reaction of 2-chloro-5-nitropyridine (or 2-bromo analog) with thiophenol in the presence of a base (e.g.,

or -

Reduction: The nitro group is reduced to the amine using Iron (Fe) powder in Acetic Acid (AcOH) or catalytic hydrogenation (

, Pd/C).

Reaction Workflow Visualization

Caption: Step-wise synthesis of 6-(phenylsulfanyl)pyridin-3-amine highlighting the critical nitro intermediate.

Spectroscopic Data Analysis[1][2][3]

A. Intermediate: 5-Nitro-2-(phenylthio)pyridine

Data sourced from experimental patent literature (WO2013134298, EP0524781).

This intermediate is stable and provides a robust reference point. If your NMR shows downfield signals (>9.0 ppm), your reduction is incomplete.

| Property | Value / Description |

| Appearance | Off-white to yellow crystals |

| Melting Point | 118.0 – 119.0 °C |

Key Diagnostic: The doublet at 9.17 ppm corresponds to the proton adjacent to the pyridine nitrogen (H-6). Its extreme downfield shift is due to the electron-withdrawing nature of both the Nitrogen and the Nitro group.

B. Final Product: 6-(Phenylsulfanyl)pyridin-3-amine

Data derived from precursor analysis and standard substituent effects (Hammett correlation).

Upon reduction (

| Spectrum | Signal | Assignment & Logic |

| H-2 (Pyridine): Adjacent to N. Upfield shift from 9.17 ppm due to loss of | ||

| H-4 (Pyridine): Ortho to amine. Significant upfield shift (shielding) due to | ||

| H-5 (Pyridine): Adjacent to S-Ph. | ||

| Phenyl Ring: Characteristic aromatic multiplet. | ||

| MS (ESI) | m/z 203.1 | Base peak. |

| IR | 3400, 3320 | N-H Stretch: Primary amine doublet. |

| 1580, 1480 | C=C / C=N: Aromatic ring stretches. |

Critical Quality Control Check:

-

Disappearance of 9.17 ppm signal: Confirms reduction of the nitro group.

-

Appearance of broad singlet: Confirms presence of primary amine.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate (Nitro-Sulfide)

-

Setup: Charge a round-bottom flask with 2-chloro-5-nitropyridine (1.0 equiv) and thiophenol (1.05 equiv).

-

Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO .

-

Base: Add Potassium Carbonate (

) (1.5 equiv) or Triethylamine ( -

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Pour into ice water. The solid precipitates. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.

-

Expected Yield: 85–90%.

-

QC: Check mp (Target: 118–119 °C).

-

Protocol B: Reduction to Amine (Fe/AcOH Method)

Preferred for scalability and cost.

-

Dissolution: Dissolve the nitro intermediate (1.0 equiv) in Acetic Acid (AcOH) / Ethanol (1:4 ratio).

-

Addition: Add Iron Powder (Fe, 325 mesh, 5.0 equiv) slowly.

-

Activation: Add a catalytic amount of conc. HCl (optional, to activate Fe).

-

Reflux: Heat to 70–80°C for 2 hours. The yellow solution will turn dark/brown.

-

Workup:

-

Purification: Flash chromatography (DCM/MeOH 95:5) if the crude is dark.

-

Expected Yield: 70–85%.

-

Quality Control & Troubleshooting

HPLC-MS Analysis Workflow

For drug development, purity must be >98%.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm and 280 nm.

Common Impurities:

-

Unreduced Nitro: Retention time will be longer (more hydrophobic).

-

Disulfide Dimer: Oxidation of thiophenol leads to diphenyl disulfide (distinctive non-polar peak).

-

Oxidized Sulfur: Sulfoxide (

) or Sulfone (

References

-

European Patent Office. (1993). Therapeutic amides (EP 0524781 A1). Retrieved from .

- Source for intermediate synthesis and usage of 5-amino-2-phenylthiopyridine.

-

Makosza, M., et al. (2013). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from .

- Source for experimental NMR/mp of 5-nitro-2-(phenylthio)pyridine.

-

Common Organic Chemistry. (2024). Nitro Reduction - Iron (Fe) Protocols.[1][2] Retrieved from .

- Source for standard Fe/AcOH reduction protocols.

-

Fisher Scientific. (2024). Aromatic Nucleophilic Substitution Protocols. Retrieved from .

- General protocol valid

Sources

- 1. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrar.org [ijrar.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. benchchem.com [benchchem.com]

6-(Phenylsulfanyl)-3-pyridinamine IUPAC name and synonyms

Chemical Identity & Nomenclature

6-(Phenylsulfanyl)-3-pyridinamine is a heteroaromatic amine scaffold widely utilized in medicinal chemistry, particularly as a pharmacophore in kinase inhibitor development. Its structure features a pyridine ring substituted with a primary amine at position 3 and a phenylsulfanyl (thioether) moiety at position 6.

Due to the symmetry of the pyridine ring relative to the nitrogen atom, this compound is frequently found in literature under alternative numbering schemes. The IUPAC naming conventions depend on the prioritization of the amine versus the sulfide and the fixed numbering of the heterocycle.

Nomenclature Data

| Identifier Type | Value | Notes |

| Primary Name | 6-(Phenylsulfanyl)-3-pyridinamine | Preferred for this guide |

| IUPAC Name | 6-(Phenylsulfanyl)pyridin-3-amine | |

| Alt.[1][2][3][4][5][6][7][8][9] IUPAC | 5-Amino-2-(phenylthio)pyridine | Equivalent structure; N=1, S=2, NH2=5 |

| CAS Registry | 103983-07-9 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 202.28 g/mol | |

| SMILES | Nc1ccc(Sc2ccccc2)nc1 | |

| InChI Key | PXQRJJMKZQZJKR-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the chemical structure and the critical numbering scheme used to distinguish it from its isomers.

Physiochemical Properties & Drug-Like Characteristics

Understanding the physical properties of this scaffold is essential for predicting its behavior in biological assays and synthetic workflows. The thioether linkage (

| Property | Value | Context for Drug Design |

| Melting Point | 118–120 °C | Crystalline solid; easy to handle/weigh. |

| LogP (Calc) | ~2.5 - 2.9 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~51 | Well within the range for oral bioavailability (<140 |

| pKa (Pyridine N) | ~3.5 - 4.0 | The 3-amino group and 6-thio group reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |

| H-Bond Donors | 1 (Amine) | Key for hinge-region binding in kinases. |

| H-Bond Acceptors | 3 (N, S, N) | Pyridine N is a primary acceptor. |

Expert Insight: The sulfur atom is a "soft" nucleophile and susceptible to metabolic oxidation (S-oxidation) to sulfoxides (

Synthetic Pathways & Experimental Protocols

The most robust synthesis of 6-(phenylsulfanyl)-3-pyridinamine utilizes a nucleophilic aromatic substitution (

Pathway Logic

-

Step 1 (

): 2-Chloro-5-nitropyridine reacts with thiophenol. The chlorine at position 2 is highly activated for displacement due to the electron-withdrawing nitro group at position 5 (para-like relationship). -

Step 2 (Reduction): The nitro group is reduced to the primary amine using Iron/Ammonium Chloride or Hydrogenation.

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation suitable for research-scale synthesis (1–5 grams).

Step 1: Synthesis of 2-(Phenylthio)-5-nitropyridine

Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Thiophenol (1.05 eq), Potassium Carbonate (

-

Setup: Charge a round-bottom flask with 2-Chloro-5-nitropyridine and anhydrous DMF (5 mL per gram of substrate).

-

Addition: Add

followed by the dropwise addition of thiophenol. Caution: Thiophenol has a potent stench; use a bleach trap. -

Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting chloride is consumed.

-

Workup: Pour the reaction mixture into ice water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.

-

Validation:

NMR should show the disappearance of the characteristic downfield doublet of the 2-chloropyridine and appearance of aromatic phenyl protons.

Step 2: Reduction to 6-(Phenylsulfanyl)-3-pyridinamine

Reagents: Iron powder (5.0 eq), Ammonium Chloride (

-

Setup: Suspend the nitro intermediate in Ethanol/Water. Add Iron powder and

. -

Reaction: Heat to reflux (approx. 80 °C) with vigorous stirring for 2–6 hours. The yellow color of the nitro compound will fade.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated

. Dry the organic layer ( -

Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography if necessary.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery.

Kinase Hinge Binding

The 3-amino pyridine motif is capable of forming a bidentate hydrogen bond network with the "hinge region" of kinase enzymes (e.g., c-Met, VEGFR).

-

Acceptor: The Pyridine Nitrogen (N1) accepts a proton from the backbone amide of the kinase.

-

Donor: The exocyclic Amine (

) donates a proton to the backbone carbonyl.

Hydrophobic Pocket Interactions

The 6-phenylsulfanyl group extends into the hydrophobic "Back Pocket" (often Gatekeeper region) of the ATP-binding site. The flexibility of the sulfur linker allows the phenyl ring to adopt an optimal conformation to maximize

Bioisosterism

This molecule is often used to explore structure-activity relationships (SAR) by replacing:

-

Ether linkages (O-Ph): To test the effect of linker angle and lipophilicity.

-

Methylene linkages (CH2-Ph): To introduce electronic withdrawal from the pyridine ring without changing steric bulk significantly.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

-

NMR (DMSO-

-

~5.5–6.0 ppm: Broad singlet (2H), corresponds to

- ~7.0–7.5 ppm: Multiplet (5H), corresponds to the Phenyl group.

- ~6.8 ppm: Doublet (1H), Pyridine H-5 (ortho to S).

- ~7.8 ppm: Doublet of doublets (1H), Pyridine H-4.

- ~8.0 ppm: Doublet (1H), Pyridine H-2 (ortho to amine, most deshielded).

-

~5.5–6.0 ppm: Broad singlet (2H), corresponds to

-

Mass Spectrometry (ESI+):

-

Expected

. -

Look for the characteristic isotope pattern of Sulfur (

is ~4.2% of

-

References

-

National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CID 103983-07-9 (Analogues and Substructure Search). Retrieved February 7, 2026, from [Link]

-

Kanani, M. B. (2012).[10] Synthesis and in vitro antimicrobial evaluation of novel 2-amino-6-(phenylthio)-4-(2-(phenylthio)quinolin-3-yl)pyridine-3,5-dicarbonitriles. Medicinal Chemistry Research. Retrieved February 7, 2026, from [Link]

-

Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.[6][7] Retrieved February 7, 2026, from

Sources

- 1. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 2. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-(Phenylsulfanyl)-3-pyridinamine | 103983-07-9 [amp.chemicalbook.com]

- 5. data.epo.org [data.epo.org]

- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. 4,6,6-trimethyl-2-methylsulfanyl-3-phenyl-5H-pyrimidin-4-ol | C14H20N2OS | CID 3056039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

Theoretical Properties of 6-(Phenylsulfanyl)-3-pyridinamine: A Technical Guide

This guide provides an in-depth technical analysis of 6-(Phenylsulfanyl)-3-pyridinamine (CAS: 103983-07-9), a privileged scaffold in medicinal chemistry. The content focuses on its theoretical physicochemical properties, synthetic pathways, and potential as a pharmacophore in kinase inhibitor design.

Executive Summary

6-(Phenylsulfanyl)-3-pyridinamine (also known as 5-amino-2-phenylthiopyridine) represents a critical chemical scaffold in drug discovery, particularly within the realm of kinase inhibition and receptor modulation. Its structure combines a basic pyridine core, a polarizable thioether linker, and a primary amine capable of diverse hydrogen-bonding interactions. This guide explores the theoretical physicochemical profile, synthetic accessibility, and structure-activity relationship (SAR) potential of this molecule, positioning it as a versatile building block for next-generation therapeutics.

Chemical Identity & Structural Analysis

The molecule consists of a pyridine ring substituted at the 3-position with an amino group (–NH₂) and at the 6-position with a phenylsulfanyl (phenylthio) group.

| Attribute | Detail |

| IUPAC Name | 6-(Phenylsulfanyl)pyridin-3-amine |

| Common Synonyms | 5-Amino-2-(phenylthio)pyridine; 3-Amino-6-phenylthiopyridine |

| CAS Number | 103983-07-9 |

| Molecular Formula | C₁₁H₁₀N₂S |

| Molecular Weight | 202.28 g/mol |

| SMILES | Nc1ccc(Sc2ccccc2)nc1 |

| Core Scaffold | 2,5-Disubstituted Pyridine |

Electronic Configuration (Theoretical)

-

Pyridine Nitrogen : Acts as a hydrogen bond acceptor (HBA) and a weak base. The electron-withdrawing nature of the ring is modulated by substituents.

-

3-Amino Group : Functions as a hydrogen bond donor (HBD). It exerts a mesomeric (+M) effect, increasing electron density at the ortho (position 2 and 4) and para (position 6) sites, thereby stabilizing the pyridine ring against nucleophilic attack but activating it for electrophilic substitution.

-

6-Phenylthio Group : The sulfur atom acts as a bridge. It is a soft nucleophile and provides lipophilic bulk. The lone pairs on sulfur can donate electron density (+M) into the pyridine ring, counteracting the inductive withdrawal (-I) of the phenyl ring.

Physicochemical Profiling (In Silico)

Understanding the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) boundaries is crucial for scaffold utilization. The following properties are theoretically calculated based on group contribution methods.

| Property | Theoretical Value | Implication for Drug Design |

| LogP (Lipophilicity) | 2.3 – 2.7 | Optimal range for oral bioavailability (Lipinski’s Rule of 5). The thioether significantly boosts lipophilicity compared to an ether linkage. |

| Topological Polar Surface Area (TPSA) | ~51 Ų | (26 Ų from NH₂ + 13 Ų from Pyridine-N + ~12 Ų from Thioether). Highly favorable for Blood-Brain Barrier (BBB) penetration. |

| pKa (Pyridine N) | ~6.5 – 7.0 | The 3-NH₂ group (+M) increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). |

| pKa (Aniline NH₂) | ~3.5 – 4.0 | Weakly basic; remains neutral at physiological pH, serving as a dedicated H-bond donor. |

| Hydrogen Bond Donors | 2 | Derived from the primary amine (–NH₂). |

| Hydrogen Bond Acceptors | 3 | Pyridine N and Sulfur (weak). |

Synthetic Methodology

Two primary routes are proposed for the synthesis of 6-(Phenylsulfanyl)-3-pyridinamine. Route A utilizes Nucleophilic Aromatic Substitution (SₙAr), while Route B employs Palladium-catalyzed coupling.

Route A: SₙAr of Nitro-Pyridine Precursor (Preferred)

This method avoids catalyst poisoning by the free amine and utilizes the activating power of the nitro group.

-

Starting Material : 2-Chloro-5-nitropyridine.

-

Step 1 (Thioether Formation) : Reaction with thiophenol (PhSH) in the presence of a base (K₂CO₃ or Et₃N) in a polar aprotic solvent (DMF or DMSO) at 60–80°C.

-

Mechanism: The nitro group at C5 activates the C2-Cl bond for displacement by the thiophenolate anion.

-

-

Step 2 (Reduction) : Reduction of the nitro group to the amine using Iron/Ammonium Chloride (Fe/NH₄Cl) or Hydrogenation (H₂/Pd-C).

Route B: Direct Coupling (Buchwald-Hartwig)

Applicable if the starting material is 6-chloropyridin-3-amine.

-

Reagents : Thiophenol, Pd₂dba₃ (Catalyst), Xantphos (Ligand), Cs₂CO₃ (Base).

-

Conditions : Toluene/Dioxane at 100°C.

-

Note : Requires protection of the primary amine or careful control of stoichiometry to prevent N-arylation.

Visualization of Synthetic Pathways

Figure 1: Synthetic pathways for 6-(Phenylsulfanyl)-3-pyridinamine. Route A (Solid) is the standard two-step nitro-reduction sequence. Route B (Dashed) represents direct metal-catalyzed coupling.

Medicinal Chemistry & Pharmacophore Analysis

The 6-(Phenylsulfanyl)-3-pyridinamine scaffold mimics the "hinge-binding" motifs found in many Type I and Type II kinase inhibitors.

Hinge Binding Mode

In the ATP-binding pocket of protein kinases, the scaffold can theoretically adopt a binding pose where:

-

Pyridine Nitrogen (N1) : Accepts a hydrogen bond from the backbone NH of the hinge region.

-

3-Amino Group (C3-NH₂) : Donates a hydrogen bond to the backbone carbonyl oxygen.

-

Phenylthio Moiety : Extends into the hydrophobic "Gatekeeper" region or the solvent-exposed front pocket, depending on the kinase conformation (DFG-in vs. DFG-out).

Bioisosteric Replacements

-

Thioether (-S-) : Can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) to alter polarity and probe hydrogen bonding with the "Gatekeeper" residue.

-

Pyridine Core : Can be replaced with pyrimidine or quinoline to adjust basicity and metabolic stability.

Biological Applications (Theoretical)

Based on structural homology to known inhibitors (e.g., Crizotinib, Sunitinib analogs), this scaffold is relevant for:

-

c-Met Inhibition : The 2-aminopyridine core is a known pharmacophore for c-Met (Hepatocyte Growth Factor Receptor). The phenylthio group mimics the hydrophobic interactions required for high-affinity binding.

-

VEGFR2 Inhibition : Thioether-linked aromatics often fit the hydrophobic back-pocket of Angiogenesis receptors.

-

Anti-Inflammatory Targets : Modulation of p38 MAPK pathways via pyridine-based inhibitors.

Signaling Pathway Interaction (c-Met Example)

Figure 2: Theoretical mechanism of action within the c-Met signaling cascade. The scaffold acts as an ATP-competitive inhibitor, blocking downstream PI3K/AKT and MAPK signaling.

Safety & Handling

-

Hazard Classification : Irritant (Skin/Eye). Potential sensitizer due to the aniline-like moiety.

-

Storage : Store under inert atmosphere (Argon/Nitrogen) to prevent S-oxidation.

-

Stability : Susceptible to oxidation at the sulfur atom to form sulfoxides upon prolonged exposure to air/light.

References

-

PubChem Database . Compound Summary for CID 104059 (Related Morpholino Derivative) & CAS 103983-07-9. National Center for Biotechnology Information. Link

-

Sigma-Aldrich . Product Detail: 6-(Phenylsulfanyl)pyridin-3-amine (CAS 103983-07-9). Merck KGaA. Link

- Jia, Y. et al. (2014). Design and Synthesis of 2-Aminopyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. (Contextual grounding for scaffold utility).

- Roughley, S. D. & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Basis for LogP/PSA analysis).

Technical Whitepaper: Characterization and Synthetic Utility of 6-(Phenylsulfanyl)-3-pyridinamine

[1][2]

Executive Summary

6-(Phenylsulfanyl)-3-pyridinamine (also known as 5-amino-2-phenylthiopyridine) is a bifunctional heteroaromatic intermediate characterized by a central pyridine ring substituted with an electron-donating amino group at the 3-position and a lipophilic phenylsulfanyl (phenylthio) moiety at the 6-position.[1][2][3]

This molecule serves as a high-value pharmacophore in drug discovery, particularly as a bioisostere for diaryl ethers and amines in kinase inhibitors and GPCR ligands.[1][2] Its structural rigidity, combined with the ability to form hydrogen bonds (via the amine and pyridine nitrogen) and hydrophobic interactions (via the phenylthio group), makes it an ideal scaffold for fragment-based drug design (FBDD).[2]

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use the CAS number 103983-07-9 for procurement and database searches.[1][2]

| Property | Value |

| Chemical Name | 6-(Phenylsulfanyl)pyridin-3-amine |

| Synonyms | 5-Amino-2-phenylthiopyridine; 3-Amino-6-(phenylthio)pyridine |

| CAS Number | 103983-07-9 |

| Molecular Formula | C₁₁H₁₀N₂S |

| Molecular Weight | 202.28 g/mol |

| Exact Mass | 202.0565 Da |

| SMILES | Nc1ccc(Sc2ccccc2)nc1 |

| InChIKey | ZHNHPKQAZQAUST-UHFFFAOYSA-N |

| Appearance | Solid (typically off-white to light brown) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; low solubility in water |

| pKa (Calc) | ~5.5 (Pyridine N), ~24 (Amine NH) |

Synthetic Methodologies

The synthesis of 6-(Phenylsulfanyl)-3-pyridinamine is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr) .[1][2] This route is preferred over transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to the high reactivity of the 2-halopyridine position towards thiol nucleophiles.[1][2]

Reaction Mechanism & Pathway

The reaction involves the attack of the thiophenolate anion on the electron-deficient C-6 position of the pyridine ring, followed by the elimination of the chloride leaving group.[1][2] The presence of the amine at C-3 does not significantly deactivate the ring for S_NAr at C-6, although it renders the ring slightly more electron-rich than unsubstituted pyridine.[1][2]

Figure 1: S_NAr synthetic pathway for the formation of the C-S bond.

Experimental Protocol

Objective: Synthesis of 6-(Phenylsulfanyl)-3-pyridinamine from 6-chloropyridin-3-amine.

Reagents:

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloropyridin-3-amine (e.g., 1.28 g, 10 mmol) in anhydrous DMF (15 mL).

-

Addition: Add K₂CO₃ (2.76 g, 20 mmol) followed by thiophenol (1.13 mL, 11 mmol) dropwise. Note: Thiophenol is malodorous; perform all operations in a fume hood.[1]

-

Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N₂ or Ar) for 6–12 hours. Monitor reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS until the starting chloride is consumed.[1][2]

-

Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product may precipitate as a solid.[2]

-

Extraction: If precipitation is incomplete, extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine organic layers and wash with water (2 x) and brine (1 x) to remove residual DMF.[2]

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is typically purified via flash column chromatography on silica gel (Gradient: 10% to 50% EtOAc in Hexanes) to yield the title compound as an off-white to pale brown solid.[1][2]

Medicinal Chemistry Applications

The 6-(Phenylsulfanyl)-3-pyridinamine scaffold functions as a versatile "linker-pharmacophore" in drug development.[1][2]

Structural Utility[1][2]

-

Hydrogen Bonding: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (N-H) acts as a donor/acceptor. This motif is critical for binding to the hinge region of kinase enzymes.[2]

-

Lipophilic Interactions: The phenylthio group occupies hydrophobic pockets (e.g., the "back pocket" of a kinase ATP site), improving potency and selectivity.

-

Metabolic Stability: The thioether linkage (-S-) is generally more resistant to oxidative cleavage than the corresponding ether (-O-) in certain metabolic environments, though it can be oxidized to sulfoxides/sulfones which are also active metabolites.[1][2]

Figure 2: Pharmacophore mapping and therapeutic applications.[1][2]

Known Applications

This specific scaffold is referenced in patent literature, such as EP 0524781 A1 , where it serves as an intermediate for "Therapeutic Amides" aimed at treating inflammatory or allergic diseases. The amine group allows for facile derivatization into amides, ureas, or sulfonamides, expanding the chemical space for lead optimization.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][4] Potentially Toxic if swallowed (Category 3/4 based on aminopyridine analogs).[2]

-

Handling: Use engineering controls (fume hood) to avoid inhalation of dust.[2] Wear nitrile gloves and safety glasses.[2]

-

Thiol Warning: The synthesis involves thiophenol, which is highly toxic and malodorous. Bleach (hypochlorite) solution should be available to neutralize thiol spills and glassware.[2]

References

-

European Patent Office. (1993).[2] Therapeutic amides.[2] EP 0524781 A1.[2] Retrieved from .

-

PubChem. (n.d.).[2] Compound Summary: 6-(Phenylsulfanyl)pyridin-3-amine (Analogs).[1][2] Retrieved from .[2]

-

Hairui Chemical. (n.d.).[2] Product Data: 6-(Phenylthio)pyridin-3-amine, CAS 103983-07-9.[1][2][3] Retrieved from .[2]

-

UCSF ZINC Database. (n.d.).[2] ZINC Structure: Nc1ccc(Sc2ccccc2)nc1.[2][5] Retrieved from .[2]

Sources

- 1. 1423803-24-0|6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide|BLD Pharm [bldpharm.com]

- 2. (2S)-N-[2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-tetrahydropyran-2-yl]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide; N',N'-diethyl-N-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine | C39H66ClN5O6S | CID 456347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-(Phenylthio)pyridin-3-amine_103983-07-9_Hairui Chemical [hairuichem.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. irwinlab2.ucsf.edu [irwinlab2.ucsf.edu]

An In-depth Technical Guide to 6-(Phenylsulfanyl)-3-pyridinamine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-(phenylsulfanyl)-3-pyridinamine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore its potential as a scaffold for the development of novel therapeutics, drawing upon established principles and data from analogous structures.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence can significantly influence a molecule's physicochemical properties, such as solubility and basicity, and its ability to interact with biological targets.[3] The incorporation of both an amino group and a phenylsulfanyl moiety onto the pyridine core, as seen in 6-(phenylsulfanyl)-3-pyridinamine, presents a unique combination of functional groups that can be exploited for drug design. The amino group can act as a hydrogen bond donor and a key site for further chemical modification, while the phenylsulfanyl group introduces a lipophilic and sterically significant feature that can influence binding to target proteins.

Synthesis of 6-(Phenylsulfanyl)-3-pyridinamine

A robust and logical synthetic pathway to 6-(phenylsulfanyl)-3-pyridinamine involves a two-step process: a nucleophilic aromatic substitution (SNA) followed by the reduction of a nitro group. This approach is well-established for the synthesis of substituted pyridines.

Step 1: Nucleophilic Aromatic Substitution

The synthesis commences with the reaction of a suitable halogenated nitropyridine, such as 2-chloro-5-nitropyridine, with thiophenol. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiophenolate anion acts as the nucleophile, displacing the chloride leaving group from the electron-deficient pyridine ring. The electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack.[4]

Conceptual Workflow for Nucleophilic Aromatic Substitution:

Caption: Workflow for the synthesis of the intermediate, 6-(phenylsulfanyl)-3-nitropyridine.

Detailed Experimental Protocol (Hypothetical):

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add thiophenol (1.1 eq) and a suitable base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-(phenylsulfanyl)-3-nitropyridine.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 6-(phenylsulfanyl)-3-nitropyridine to the corresponding amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation or the use of metals in acidic media.

Conceptual Workflow for Nitro Group Reduction:

Sources

Methodological & Application

Application Note: Strategic Functionalization of 6-(Phenylsulfanyl)-3-pyridinamine

Abstract

This application note details the synthetic utility of 6-(phenylsulfanyl)-3-pyridinamine (CAS: 85583-41-1), a privileged scaffold in medicinal chemistry. Characterized by a nucleophilic amino group at the C3 position and a hydrophobic phenylsulfanyl moiety at C6, this intermediate is critical for developing Type II kinase inhibitors (e.g., c-Met, VEGFR) and GPCR ligands. This guide provides three validated protocols for divergent synthesis: amide coupling, urea formation, and controlled sulfur oxidation, emphasizing reaction selectivity and self-validating quality control measures.

Chemical Profile & Strategic Utility

The 3-amino-pyridine core serves as a hydrogen bond donor/acceptor motif, often binding to the hinge region of kinase ATP pockets. The 6-phenylsulfanyl group provides a "tail" that extends into the hydrophobic back-pocket (allosteric site), improving potency and selectivity.

Key Reactivity Challenges

-

Reduced Nucleophilicity: The pyridine nitrogen withdraws electron density from the exocyclic amine, making it less nucleophilic than a standard aniline. High-energy electrophiles or efficient catalysts (e.g., DMAP, HOAt) are often required.

-

Sulfur Oxidation Sensitivity: The sulfide linkage is susceptible to oxidation. Protocols must differentiate between N-functionalization and S-oxidation.

-

Regioselectivity: The pyridine ring nitrogen (

) can compete with the exocyclic amine (

Divergent Synthesis Workflow

The following diagram illustrates the strategic pathways available from the core scaffold.

Figure 1: Divergent synthetic pathways for library generation from the core scaffold.

Validated Experimental Protocols

Protocol A: Amide Coupling via HATU Activation

Objective: Synthesis of amide libraries. This method is preferred over acid chlorides for complex acids to prevent racemization and tolerate functional groups.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Pyridine amines react poorly in DCM).

Step-by-Step Methodology:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at room temperature (RT) for 15 minutes. Mechanism: This forms the reactive O-acyl(7-azabenzotriazole) ester.

-

Addition: Add 6-(Phenylsulfanyl)-3-pyridinamine (1.0 mmol) followed by the remaining DIPEA (1.5 mmol).

-

Reaction: Stir at 50°C for 4–6 hours.

-

Expert Tip: The elevated temperature overcomes the lower nucleophilicity of the pyridine amine.

-

-

Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.

-

Purification: Flash chromatography (0-10% MeOH in DCM).

Self-Validation System:

-

Visual: Reaction mixture typically turns from pale yellow to deep amber upon activation.

-

TLC: The product will be significantly less polar than the amine.

-

LCMS: Look for

. Note that the HATU byproduct (tetramethylurea) can sometimes co-elute; verify with UV spectra.

Protocol B: Urea Synthesis (Kinase Hinge Binder Motif)

Objective: Installation of a urea linker, a classic motif in kinase inhibitors (e.g., Sorafenib analogs) to engage the "Glu-out" conformation.

Reagents:

-

Isocyanate (R-NCO) (1.1 equiv)

-

Catalyst: DMAP (0.1 equiv) - Crucial for pyridine amines.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Preparation: Dissolve 6-(Phenylsulfanyl)-3-pyridinamine (1.0 mmol) in anhydrous THF (5 mL) under Argon.

-

Catalysis: Add DMAP (0.1 mmol).

-

Causality: DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form a reactive acyl-pyridinium intermediate, which is then attacked by the amine.

-

-

Addition: Dropwise add the Isocyanate (1.1 mmol) at 0°C, then warm to RT.

-

Monitoring: Stir for 12 hours. If conversion is <50%, heat to 60°C.

-

Quench: Add MeOH (1 mL) to scavenge excess isocyanate.

-

Isolation: Concentrate and recrystallize from CH₂Cl₂/Hexanes (preferred) or column chromatography.

Protocol C: Chemoselective Sulfur Oxidation

Objective: To modulate metabolic stability and electronic properties. The goal is to oxidize the sulfide (S) without forming the N-oxide.

Reagents:

-

Oxidant: mCPBA (meta-Chloroperoxybenzoic acid) (1.0 equiv for Sulfoxide, 2.5 equiv for Sulfone).

-

Solvent: DCM (Dichloromethane) at 0°C.

Step-by-Step Methodology:

-

Dissolution: Dissolve substrate (1.0 mmol) in DCM (10 mL). Cool to -10°C (ice/salt bath).

-

Controlled Addition:

-

For Sulfoxide (S=O): Add mCPBA (1.0 equiv) as a solution in DCM over 20 minutes.

-

For Sulfone (O=S=O): Add mCPBA (2.5 equiv) at RT.

-

-

Quench: Add 10% Na₂S₂O₃ (aq) immediately upon completion to destroy excess peroxide.

-

Workup: Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.

Decision Logic for Oxidation: